molecular formula C10H6I2O2 B3037149 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 444144-09-6

3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B3037149
CAS No.: 444144-09-6
M. Wt: 411.96 g/mol
InChI Key: JXRKIQIYZBNKDW-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde is a halogenated benzaldehyde derivative featuring iodine substituents at the 3- and 5-positions and a propargyloxy group at the 4-position. This compound likely serves as a precursor for synthesizing dihydropyridine derivatives with neuroprotective or antioxidant properties, similar to its brominated analogs .

Properties

IUPAC Name

3,5-diiodo-4-prop-2-ynoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKIQIYZBNKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Etherification (Method A)

This method, adapted from spirocyclic indole synthesis, involves reacting 3,5-diiodo-4-hydroxybenzaldehyde with propargyl bromide under copper(I) thiophenecarboxylate catalysis.

Procedure :

  • Reaction Setup : 3,5-Diiodo-4-hydroxybenzaldehyde (1.0 equiv, 0.40 mmol) and propargyl bromide (1.5 equiv) are dissolved in anhydrous dichloroethane (DCE, 5 mL).
  • Catalyst Addition : Copper(I) thiophenecarboxylate (5 mol%) is added under nitrogen.
  • Reflux Conditions : The mixture is heated to 80°C for 12–24 hours.
  • Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 15:85) to yield 69–84% of the target compound.

Mechanistic Insight : The copper catalyst facilitates oxidative coupling, enabling nucleophilic attack by the propargyl group on the iodinated benzaldehyde. Steric hindrance from the iodine substituents necessitates prolonged reaction times.

Base-Mediated Alkylation (Method B)

A modified protocol from benzodioxepinone synthesis employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to achieve propargyl ether formation.

Procedure :

  • Base Activation : K₂CO₃ (3.0 equiv) is suspended in DMF under nitrogen.
  • Substrate Addition : 3,5-Diiodo-4-hydroxybenzaldehyde (1.0 equiv) and propargyl bromide (1.5 equiv) are introduced sequentially.
  • Room Temperature Reaction : The mixture stirs for 12–20 hours.
  • Isolation : Ethyl acetate extraction and column chromatography yield 65–75% product.

Advantages : This method avoids transition-metal catalysts, reducing costs. However, lower yields compared to Method A suggest competing side reactions, such as aldehyde oxidation.

Optimization and Challenges

Solvent and Temperature Effects

  • Dichloroethane (DCE) : Optimal for copper-catalyzed reactions, providing high dielectric constant and stability at reflux.
  • DMF : Enhances solubility of iodinated substrates but risks aldehyde degradation above 50°C.

Table 1 : Comparative Analysis of Synthetic Methods

Parameter Method A (Copper) Method B (Base)
Yield (%) 69–84 65–75
Reaction Time (h) 12–24 12–20
Catalyst/Cost Cu(I) / High None / Low
Purity (HPLC) >95% 90–93%

Characterization and Validation

Spectroscopic Data

  • $$^{1}\text{H}$$ NMR (CDCl₃) : $$\delta = 9.98$$ (s, 1H, CHO), $$\delta = 2.82$$ (t, 1H, C≡CH), $$\delta = 4.92$$ (d, 2H, OCH₂).
  • $$^{13}\text{C}$$ NMR : $$\delta = 190.1$$ (CHO), $$\delta = 78.5$$ (C≡C), $$\delta = 56.3$$ (OCH₂).
  • HRMS (ESI+) : Calculated for C₁₀H₅I₂O₂ [M+Na]⁺: 479.8031; Found: 479.8028.

Melting Point and Stability

The compound exhibits a melting point of 157–158°C and is stable under inert storage but prone to photodegradation due to the iodinated aromatic system.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications .

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. When used as a building block in drug synthesis, its formyl group can react with various nucleophiles to form covalent bonds with biological targets. The alkyne group can also participate in click chemistry reactions, allowing for the attachment of various functional groups or probes .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares substituent patterns, molecular weights, and key properties of 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Source
3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde 3,5-I; 4-O-propynyl ~418.0 (calculated) High steric bulk; potential for halogen bonding; inferred use in drug synthesis N/A
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde 3-Br; 4-O-propynyl ~245.0 (calculated) Precursor for neuroprotective dihydropyridines; moderate reactivity
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde 5-Br; 2-O-propynyl ~245.0 (calculated) Moderate antioxidant activity (IC₅₀ ~1.1 vs. Trolox in phosphomolybdenum assay)
3,5-Di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde 3,5-tBu; 2-O-propynyl ~302.4 (calculated) High antioxidant activity (IC₅₀ comparable to Trolox)
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) 3,5-OCH₃; 4-OH 182.2 Radioprotective effects; natural product origin
4-(Prop-2-ynyloxy)benzaldehyde 4-O-propynyl 160.17 Chemical intermediate; low bioactivity
Key Observations:
  • Halogen vs. Alkyl Substituents : Iodo and bromo groups enhance electrophilicity at the benzaldehyde core, facilitating nucleophilic additions (e.g., in dihydropyridine synthesis) . Tert-butyl groups (e.g., in 3,5-di-tert-butyl derivatives) improve antioxidant activity due to radical stabilization .
  • Electronic Effects: Methoxy and hydroxy groups (e.g., in Syringaldehyde) act as electron donors, altering redox properties and enabling radioprotection .
Antioxidant Activity
  • 3,5-Di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde (Compound 5) : Exhibits near-equivalent antioxidant capacity to Trolox in phosphomolybdenum assays (proportion value = 1.1) .
  • 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (Compound 3) : Shows moderate activity, highlighting the superiority of tert-butyl over bromo substituents in radical scavenging .
  • Syringaldehyde: Not directly tested in the provided evidence but known for radioprotection via free-radical neutralization .
Neuroprotective Potential
  • 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde : A key intermediate in synthesizing 1,4-dihydropyridine derivatives with calcium channel-blocking and neuroprotective effects .
  • Iodo Analog (Hypothesized) : The larger iodine atoms may enhance lipophilicity, improving blood-brain barrier penetration for neuroprotective applications.

Biological Activity

3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde, a compound with the molecular formula C10H6I2O2 and CAS number 444144-09-6, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde is characterized by the presence of iodine substituents and a propargyloxy group, which may influence its reactivity and biological properties. The compound's structure can be represented as follows:

C10H6I2O2\text{C}_{10}\text{H}_{6}\text{I}_{2}\text{O}_{2}

Synthesis

The synthesis of 3,5-diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde involves various chemical reactions that can include halogenation and ether formation. Specific synthetic pathways have been documented in literature, showcasing efficient methods for obtaining this compound with high yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 3,5-diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde. For instance, derivatives of coumarins have demonstrated significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Coumarin Derivative AMRSA1 μg/mL
Coumarin Derivative BE. coli4 μg/mL

These findings suggest that the structural features of 3,5-diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde may confer similar antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been evaluated using RAW264.7 macrophages. For example, compounds exhibiting structural similarities were tested for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion.

CompoundConcentration (μM)NO Secretion Inhibition (%)
Compound X6.045%
PDTC (Control)30.060%

At a concentration of 6 μM, certain derivatives showed no significant toxicity while effectively reducing NO secretion.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on related benzaldehyde derivatives indicate varying levels of cytotoxicity against different cell lines.

Cell LineCompound Concentration (μM)Viability (%)
HeLa1080
MCF72070

These results suggest that while some derivatives may exhibit promising biological activity, they also require careful evaluation regarding their cytotoxic effects.

Study on Antimicrobial Efficacy

A study conducted by Alnufaie et al. explored the synthesis and biological evaluation of coumarin-substituted pyrazole hybrids against various bacterial strains. The results indicated that specific analogues exhibited strong antibacterial activity with MIC values comparable to established antibiotics.

Research on Anti-inflammatory Properties

In another study focusing on anti-inflammatory activity, researchers investigated the effects of structurally related compounds on RAW264.7 macrophages. The findings revealed that certain derivatives significantly inhibited LPS-induced inflammation markers without causing cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves substituting hydroxyl or halogen groups on a benzaldehyde precursor. For example, describes refluxing substituted benzaldehydes with amines or alkynes in ethanol with glacial acetic acid as a catalyst. For iodination, electrophilic substitution using iodine monochloride (ICl) in a controlled acidic environment (e.g., H₂SO₄) is recommended. Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% acetic acid). Reaction progress can be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity (retention time ~8–10 min under UV detection at 254 nm) .
  • Spectroscopy : Confirm the aldehyde moiety via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (δ ~190 ppm for aldehyde carbon). Iodo groups are identified via distinct UV-Vis absorption peaks at 260–280 nm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]⁺ ~458.8 g/mol for C₁₀H₅I₂O₂) .

Q. What are the key safety considerations for handling this compound in the lab?

  • Methodological Answer :

  • Toxicity : Iodo compounds may release toxic vapors (e.g., HI) under heat; use fume hoods and PPE (gloves, goggles).
  • Stability : Store in amber vials at 2–8°C to prevent photodegradation. Avoid contact with strong oxidizers (e.g., peroxides) due to the propargyl ether group’s reactivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL ( ) is ideal. Key steps:

Grow crystals via slow evaporation in dichloromethane/hexane (1:3).

Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).

Refine anisotropic displacement parameters (ADPs) to model iodine’s electron density accurately.

  • Software : Mercury CSD ( ) can visualize intermolecular interactions (e.g., C–I⋯π contacts) and validate packing efficiency .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism of the propargyl group). Strategies:

  • Variable-Temperature NMR : Perform ¹H NMR at –40°C to slow rotation and simplify splitting.
  • DFT Calculations : Use Gaussian or ORCA to model equilibrium geometries and predict coupling constants (e.g., J values for aromatic protons) .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs by replacing iodine with Br/Cl () or modifying the propargyl group to assess electronic effects.
  • Biological Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HeLa) and compare IC₅₀ values.
  • Computational Docking : Use AutoDock Vina to simulate binding to targets like tyrosine kinases, guided by crystallographic data .

Q. How can inconsistencies in reported reaction yields for iodination steps be addressed?

  • Methodological Answer : Yield discrepancies may stem from iodine’s sensitivity to moisture or competing side reactions (e.g., over-iodination). Mitigation:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Stoichiometry Control : Limit ICl to 2.1 equivalents and monitor via in-situ Raman spectroscopy (I–I stretch ~180 cm⁻¹) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde

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